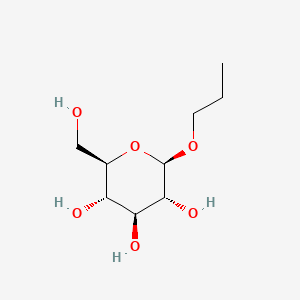![molecular formula C13H18O2 B1368379 [4-(cyclohexyloxy)phenyl]methanol](/img/structure/B1368379.png)
[4-(cyclohexyloxy)phenyl]methanol
Overview
Description
[4-(cyclohexyloxy)phenyl]methanol: is an organic compound with the molecular formula C13H18O2 It consists of a phenyl ring substituted with a cyclohexoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclohexyloxy)phenyl]methanol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclohexanol in the presence of an acid catalyst to form the intermediate 4-(cyclohexoxy)benzaldehyde. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(cyclohexyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(cyclohexyloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Cyclohexanol: An alcohol with a similar cyclohexyl group but lacking the phenyl and methanol groups.
Phenylmethanol: Contains a phenyl group and a methanol group but lacks the cyclohexoxy group.
Uniqueness:
- The presence of both cyclohexoxy and phenyl groups in [4-(cyclohexyloxy)phenyl]methanol provides unique chemical properties and reactivity compared to its similar compounds. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4-cyclohexyloxyphenyl)methanol |
InChI |
InChI=1S/C13H18O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 |
InChI Key |
YMTSTMHVHDRGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















